molecular formula C11H12BrNO B7935435 2-Bromo-5-methyl-N-(prop-2-en-1-yl)benzamide

2-Bromo-5-methyl-N-(prop-2-en-1-yl)benzamide

Cat. No.: B7935435
M. Wt: 254.12 g/mol
InChI Key: KKPHEESJCXUQKP-UHFFFAOYSA-N
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Description

2-Bromo-5-methyl-N-(prop-2-en-1-yl)benzamide is an organic compound that belongs to the class of benzamides It features a bromine atom at the second position, a methyl group at the fifth position, and a prop-2-en-1-yl group attached to the nitrogen atom of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methyl-N-(prop-2-en-1-yl)benzamide typically involves the following steps:

    Bromination: The starting material, 5-methylbenzamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the second position.

    Alkylation: The brominated intermediate is then subjected to alkylation with prop-2-en-1-ylamine under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methyl-N-(prop-2-en-1-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Addition Reactions: The prop-2-en-1-yl group can participate in addition reactions, such as hydroboration or epoxidation.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a suitable solvent (e.g., dimethylformamide) and a base (e.g., potassium carbonate).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Addition: Hydroboration using borane-tetrahydrofuran complex or epoxidation using m-chloroperbenzoic acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 2-azido-5-methyl-N-(prop-2-en-1-yl)benzamide, while hydroboration of the prop-2-en-1-yl group would yield the corresponding alcohol.

Scientific Research Applications

2-Bromo-5-methyl-N-(prop-2-en-1-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocycles and natural product analogs.

    Biological Studies: Researchers may use this compound to study its biological activity, such as its effects on cell proliferation or apoptosis.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 2-Bromo-5-methyl-N-(prop-2-en-1-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the prop-2-en-1-yl group can influence the compound’s binding affinity and selectivity for these targets. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-methylbenzamide: Lacks the prop-2-en-1-yl group, which may affect its reactivity and biological activity.

    2-Bromo-N-(prop-2-en-1-yl)benzamide: Lacks the methyl group at the fifth position, which can influence its chemical properties and interactions.

    5-Methyl-N-(prop-2-en-1-yl)benzamide:

Uniqueness

2-Bromo-5-methyl-N-(prop-2-en-1-yl)benzamide is unique due to the presence of both the bromine atom and the prop-2-en-1-yl group, which confer distinct chemical and biological properties. These functional groups can enhance its reactivity in synthetic applications and its potential as a pharmacophore in medicinal chemistry.

Properties

IUPAC Name

2-bromo-5-methyl-N-prop-2-enylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-3-6-13-11(14)9-7-8(2)4-5-10(9)12/h3-5,7H,1,6H2,2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPHEESJCXUQKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)C(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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